

The Discovery and Development of Lesinurad: A Technical Overview

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Compound of Interest

Compound Name: *Lesinurad*

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1] It functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, thereby increasing the excretion of uric acid.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and synthesis of **lesinurad**, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Unmet Need in Gout Management

Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia.[2] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease uric acid production, are the cornerstone of therapy, a significant number of patients fail to reach target serum uric acid (sUA) levels with XOI monotherapy.[1][3] This created a clear clinical need for add-on therapies with a complementary mechanism of action. **Lesinurad** was developed to address this gap by targeting the renal excretion of uric acid.[2]

Discovery and Lead Optimization

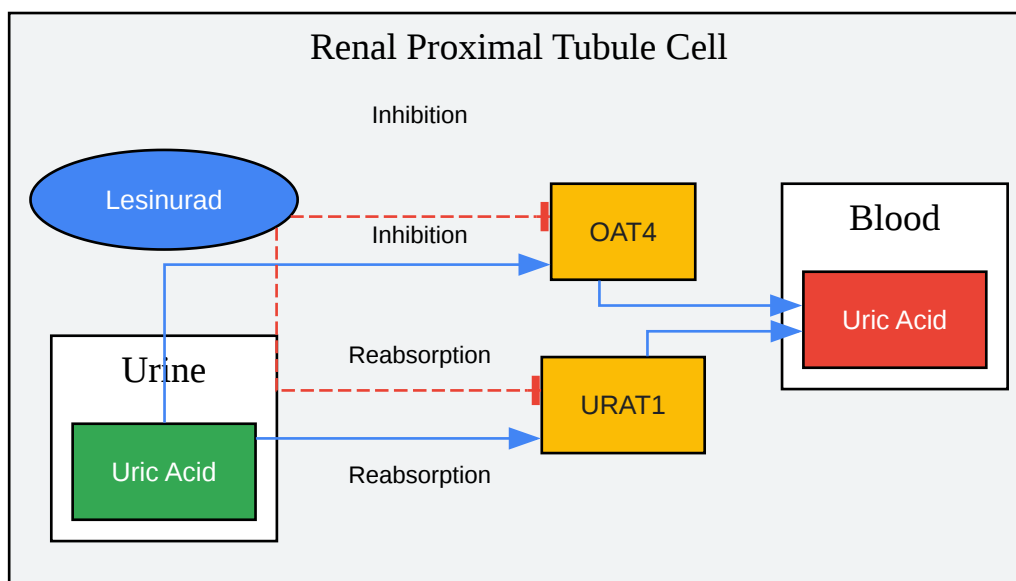
Lesinurad, formerly known as RDEA594, was discovered and developed by Ardea Biosciences.[4][5] The discovery process stemmed from the observation that a metabolite of another investigational compound led to an unexpected reduction in sUA levels in early clinical trials.[6] This finding prompted a focused effort to identify and optimize selective inhibitors of URAT1, a key transporter responsible for the reabsorption of uric acid in the renal tubules.[4][7]

The lead optimization program focused on enhancing potency for URAT1 while minimizing off-target effects, particularly on other organic anion transporters (OATs) like OAT1 and OAT3, which are often associated with drug-drug interactions.[7] This effort led to the identification of **lesinurad** as a potent and selective URAT1 inhibitor.[8][9] Further research also revealed the existence of stable atropisomers of **lesinurad**, with the (+)-enantiomer showing significantly higher in vitro inhibitory potency against human URAT1 (hURAT1).[10]

Mechanism of Action

Lesinurad exerts its urate-lowering effect by selectively inhibiting URAT1, a transporter located on the apical membrane of proximal tubule cells in the kidney.[2][7] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[2] By blocking URAT1, **lesinurad** increases the fractional excretion of uric acid (FEUA), leading to a reduction in sUA levels.[7] **Lesinurad** also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[1][7] Unlike older uricosuric agents like probenecid, **lesinurad** does not significantly inhibit OAT1 and OAT3 at clinical concentrations, reducing the potential for certain drug-drug interactions.[6][7]

Signaling Pathway Diagram



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Caption: Mechanism of action of **lesinurad** in the renal proximal tubule.

Preclinical Development

In Vitro Studies

A series of in vitro experiments were conducted to characterize the inhibitory activity and selectivity of **lesinurad**.

Experimental Protocol: URAT1 Inhibition Assay HEK-293T cells were transiently transfected to express human URAT1 (hURAT1). The cells were then incubated with [14C]-labeled uric acid in the presence of varying concentrations of **lesinurad**. The uptake of radiolabeled uric acid was measured using liquid scintillation counting to determine the inhibitory concentration (IC50) of **lesinurad**.^{[9][10]}

Table 1: In Vitro Inhibitory Activity of **Lesinurad**

Transporter	Species	IC50 (μM)	Reference(s)
URAT1	Human (hURAT1)	3.36 - 9.6	[8][9][10]
URAT1	Rat (rURAT1)	74.84	[9]
OAT1	Human	No significant inhibition at clinical concentrations	[7]
OAT3	Human	No significant inhibition at clinical concentrations	[7]
OAT4	Human	Inhibited	[7]

Note: The IC50 for hURAT1 varied slightly across different studies.

The data demonstrates **lesinurad**'s significantly higher potency for human URAT1 compared to the rat ortholog.[9] Phenylalanine at position 365 of hURAT1 was identified as a critical residue for the high-affinity binding of **lesinurad**.[9]

In Vivo Studies

Preclinical in vivo studies were conducted in animal models to assess the pharmacokinetics, pharmacodynamics, and toxicology of **lesinurad**. Toxicology studies in rats and cynomolgus monkeys identified the kidney and gastrointestinal tract as the primary target organs of toxicity at high doses.[11]

Clinical Development

The clinical development program for **lesinurad** was extensive, involving Phase I, II, and III trials to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Phase I Studies

Phase I trials in healthy male volunteers established the pharmacokinetic and pharmacodynamic profile of **lesinurad**.

Experimental Protocol: Phase I Single and Multiple Ascending Dose Study Healthy male subjects received single ascending oral doses of **lesinurad** (5 mg to 600 mg) or multiple ascending once-daily doses (100 mg to 400 mg) for 10 days. Plasma and urine samples were collected at various time points to determine pharmacokinetic parameters (C_{max}, AUC, half-life) and pharmacodynamic effects (sUA levels and urinary excretion of uric acid).[12]

Table 2: Pharmacokinetic Parameters of **Lesinurad** in Healthy Volunteers (Single 200 mg Dose)

Parameter	Value	Unit	Reference(s)
C _{max}	~6	µg/mL	
T _{max}	1 - 4	hours	[1]
AUC	~29	µg·hr/mL	
Bioavailability	~100%	%	[13]
Protein Binding	>98%	%	[1][13]
Elimination Half-life	~5	hours	[13]

Following a single 200 mg dose, **lesinurad** reduced sUA levels by 33% and increased the fractional excretion of uric acid 3.6-fold after 6 hours.[7] Dose-dependent reductions in sUA and increases in urinary uric acid excretion were observed.[1][12]

Phase II Studies

Phase II studies evaluated the efficacy and safety of **lesinurad** in patients with gout, both as monotherapy and in combination with XOIs. A Phase IIb study in patients with an inadequate response to allopurinol demonstrated that adding **lesinurad** (200, 400, or 600 mg daily) resulted in statistically significant, dose-related reductions in sUA compared to allopurinol alone.[14][15]

Table 3: Efficacy Results from Phase IIb Combination Study with Allopurinol (4 weeks)

Treatment Group	Mean Percent Reduction in sUA from Baseline	p-value vs. Placebo	Reference(s)
Lesinurad 200 mg + Allopurinol	16%	<0.0001	[15]
Lesinurad 400 mg + Allopurinol	22%	<0.0001	[15]
Lesinurad 600 mg + Allopurinol	30%	<0.0001	[15]
Placebo + Allopurinol	+3% (increase)	-	[15]

Phase III Studies

The approval of **lesinurad** was based on three pivotal Phase III trials: CLEAR 1, CLEAR 2, and CRYSTAL.[16] These studies evaluated the efficacy and safety of **lesinurad** in combination with an XOI in patients who had not achieved target sUA levels with an XOI alone.[16][17]

Experimental Protocol: CLEAR 1 and CLEAR 2 Trials These were two replicate, 12-month, randomized, double-blind, placebo-controlled studies. Patients on a stable dose of allopurinol (≥ 300 mg daily, or ≥ 200 mg for moderate renal impairment) with a sUA ≥ 6.5 mg/dL were randomized to receive **lesinurad** (200 mg or 400 mg) or placebo in combination with their ongoing allopurinol therapy. The primary endpoint was the proportion of patients achieving a target sUA of < 6.0 mg/dL at month 6.[18][19]

Experimental Protocol: CRYSTAL Trial This was a 12-month, randomized, double-blind, placebo-controlled study in patients with tophaceous gout and sUA ≥ 8.0 mg/dL (or ≥ 6.0 mg/dL if on urate-lowering therapy). Patients received febuxostat 80 mg daily, and were then randomized to add-on **lesinurad** (200 mg or 400 mg) or placebo. The primary endpoint was the proportion of patients achieving a target sUA of < 5.0 mg/dL at month 6.[16][20]

Table 4: Primary Efficacy Endpoint Results from Phase III Trials (at Month 6)

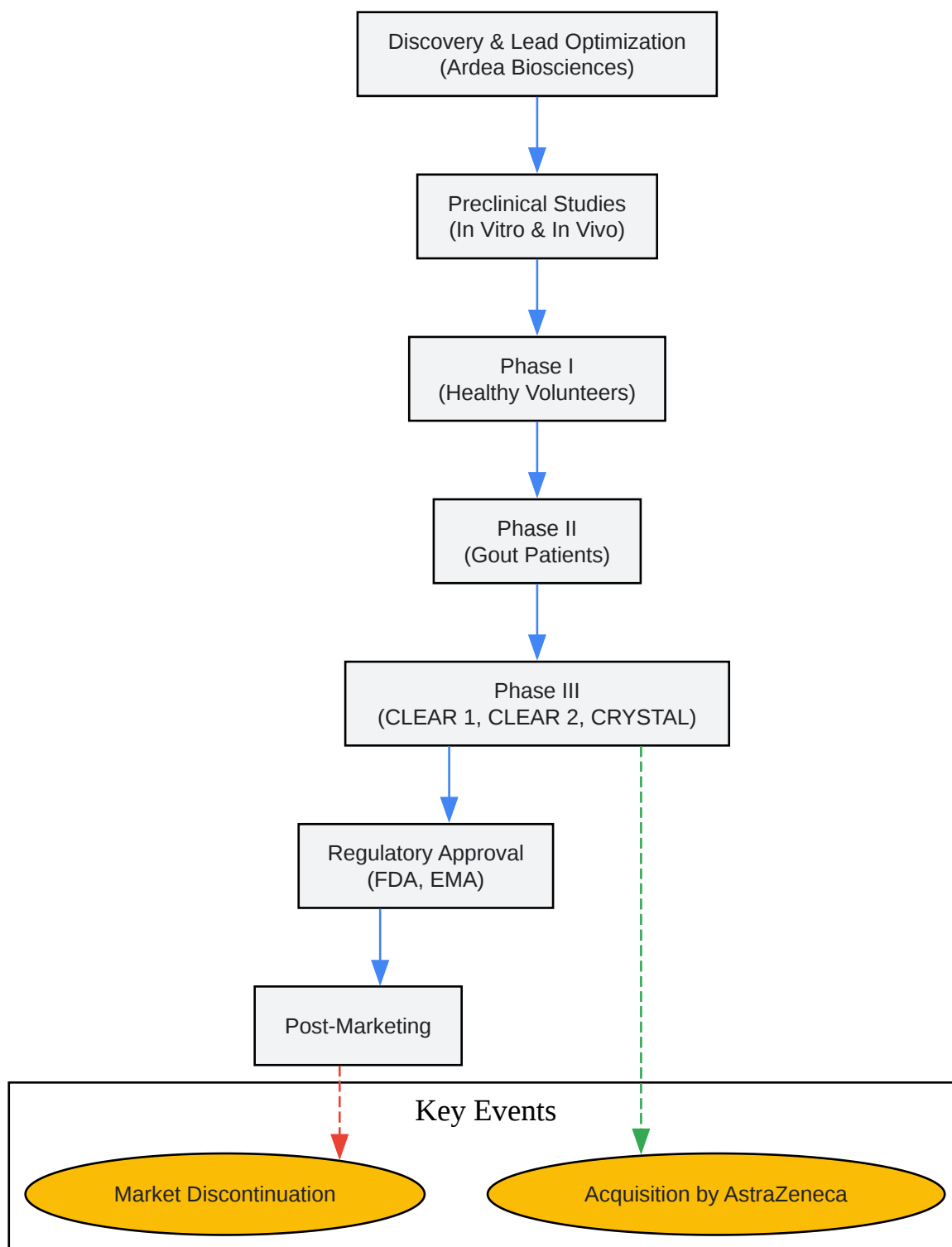
Trial	Treatment Group	Proportion Achieving sUA Target	p-value vs. XOI alone	Reference(s)
CLEAR 1	Lesinurad 200 mg + Allopurinol	54.2%	<0.0001	[19]
Lesinurad 400 mg + Allopurinol	59.2%	<0.0001	[19]	
Placebo + Allopurinol	27.9%	-	[19]	
CLEAR 2	Lesinurad 200 mg + Allopurinol	55.4%	<0.0001	[21]
Lesinurad 400 mg + Allopurinol	66.5%	<0.0001	[21]	
Placebo + Allopurinol	23.3%	-	[21]	
CRYSTAL	Lesinurad 200 mg + Febuxostat	56.6%	0.13	[20]
Lesinurad 400 mg + Febuxostat	76.1%	<0.0001	[20]	
Placebo + Febuxostat	46.8%	-	[20]	

Note: The 400 mg dose of **lesinurad** was not submitted for regulatory approval due to safety considerations.[\[16\]](#) While the 200 mg dose in the CRYSTAL trial did not meet statistical significance for the primary endpoint at month 6, it was superior to placebo at all other time points.[\[17\]](#)[\[20\]](#)

The safety profile of **lesinurad** 200 mg in combination with an XOI was generally comparable to the XOI alone, with the exception of a higher incidence of predominantly reversible elevations in serum creatinine.[\[16\]](#)[\[18\]](#) A study of **lesinurad** 400 mg as monotherapy was

associated with a higher rate of renal-related adverse events, leading to the conclusion that it should not be used as a monotherapy.[22]

Drug Development Workflow



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Caption: A simplified workflow of the discovery and development of **lesinurad**.

Synthesis

Several synthetic routes for **lesinurad** have been reported. One common approach involves the synthesis of the key intermediate 1-cyclopropyl-4-isothiocyanatonaphthalene.[23] An improved, environmentally friendly synthetic route has been developed with an overall yield of 38.8%, utilizing inexpensive starting materials and mild reaction conditions, making it suitable for industrial production.[24][25] The synthesis generally involves the construction of the substituted naphthalene core, followed by the formation of the triazole ring and subsequent coupling with a thioacetic acid moiety.[23][26]

Regulatory History and Market Withdrawal

Lesinurad, in combination with an XOI, was approved by the U.S. Food and Drug Administration (FDA) on December 22, 2015, and received marketing authorization from the European Commission on February 18, 2016.[13][27] However, for business reasons, the manufacturer discontinued **lesinurad** in the United States in February 2019 and subsequently in Europe in July 2020.[13]

Conclusion

The development of **lesinurad** represents a targeted approach to addressing a specific unmet need in gout therapy. By selectively inhibiting URAT1, it provided a complementary mechanism to xanthine oxidase inhibition, offering an effective combination therapy for patients unable to reach their sUA goals. The comprehensive preclinical and clinical trial program established its efficacy in lowering sUA levels, although it also highlighted dose-dependent renal safety considerations. While no longer commercially available, the story of **lesinurad**'s discovery, mechanism-based design, and clinical evaluation provides valuable insights for the development of future therapies for hyperuricemia and gout.

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